molecular formula C15H11FO B3120336 7-Fluoro-3-phenyl-1-indanone CAS No. 262433-38-5

7-Fluoro-3-phenyl-1-indanone

Cat. No.: B3120336
CAS No.: 262433-38-5
M. Wt: 226.24 g/mol
InChI Key: TUQUCVQMVSSGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-phenyl-1-indanone is a chemical compound belonging to the class of indanones. Indanones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and agriculture. The presence of a fluorine atom at the 7th position and a phenyl group at the 3rd position of the indanone ring structure imparts unique properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-phenyl-1-indanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-phenylpropionic acid derivatives with fluorinated benzoyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions in an inert solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve scalable one-pot processes that utilize readily available starting materials. For instance, the intramolecular cyclization of 3-arylpropionic acids in the presence of superacid catalysts can yield indanone derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-phenyl-1-indanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of 7-fluoro-3-phenyl-1-indanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-phenyl-1-indanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

    3-Phenyl-1-indanone: Lacks the fluorine atom, resulting in different biological activities and chemical properties.

    7-Methoxy-3-phenyl-1-indanone: Contains a methoxy group instead of a fluorine atom, leading to variations in reactivity and applications.

    3-Phenyl-1-indanone-2-carboxylic acid: An oxidized derivative with distinct chemical behavior and uses.

Uniqueness: The presence of the fluorine atom in 7-Fluoro-3-phenyl-1-indanone enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry. Its unique structure allows for specific interactions with biological targets, distinguishing it from other indanone derivatives .

Properties

IUPAC Name

7-fluoro-3-phenyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO/c16-13-8-4-7-11-12(9-14(17)15(11)13)10-5-2-1-3-6-10/h1-8,12H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQUCVQMVSSGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)C(=CC=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259520
Record name 7-Fluoro-2,3-dihydro-3-phenyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262433-38-5
Record name 7-Fluoro-2,3-dihydro-3-phenyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262433-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-2,3-dihydro-3-phenyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-3-phenyl-1-indanone
Reactant of Route 2
7-Fluoro-3-phenyl-1-indanone
Reactant of Route 3
7-Fluoro-3-phenyl-1-indanone
Reactant of Route 4
7-Fluoro-3-phenyl-1-indanone
Reactant of Route 5
7-Fluoro-3-phenyl-1-indanone
Reactant of Route 6
7-Fluoro-3-phenyl-1-indanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.